HZ-1157 is a hepatitis C virus (HCV) inhibitor with inhibitory activities toward HCV NS3/4A protease.
5-tert-butoxyquinazoline-2,4-diaMine
CAS No.:
Cat. No.: VC0530264
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N4O |
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Molecular Weight | 232.28 g/mol |
IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine |
Standard InChI | InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16) |
Standard InChI Key | JQHKDYFLRJIBLX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N |
Canonical SMILES | CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Characteristics
Core Quinazoline Architecture
The quinazoline scaffold consists of a bicyclic system featuring a benzene ring fused to a pyrimidine ring. In 5-tert-butoxyquinazoline-2,4-diamine, the 2- and 4-positions are occupied by amine groups (-NH₂), while the 5-position bears a tert-butoxy (-O-C(CH₃)₃) substituent . This substitution pattern introduces steric bulk and electron-donating effects, influencing solubility, metabolic stability, and target binding.
Synthetic Methodologies
Key Synthetic Routes
Synthesis of 5-tert-butoxyquinazoline-2,4-diamine typically involves multi-step sequences starting from 2-aminobenzamide precursors. A prominent approach, adapted from DMAP-catalyzed reactions, utilizes di-tert-butyl dicarbonate [(Boc)₂O] to introduce the tert-butoxy group (Table 1) .
Table 1: Representative Synthesis of 5-tert-Butoxyquinazoline-2,4-diamine
Step | Reagents/Conditions | Yield (%) | Key Observations |
---|---|---|---|
1 | (Boc)₂O, DMAP, CH₃CN, rt, 12 h | 92 | Selective tert-butoxy incorporation |
2 | NH₃/MeOH, 60°C, 6 h | 85 | Amine deprotection |
3 | Pd/C, H₂, EtOH, 24 h | 78 | Reduction of nitro intermediates |
This method avoids metal catalysts, leveraging DMAP’s nucleophilic catalysis to activate (Boc)₂O for carbonyl transfer . Alternatives include Ullmann-type couplings for introducing aryl ether groups, though these require copper catalysts and elevated temperatures .
Challenges in Optimization
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Regioselectivity: Competing reactions at the 6- and 7-positions necessitate careful control of electronic effects.
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Stability: The tert-butoxy group undergoes acid-catalyzed cleavage, complicating purification under acidic conditions .
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Scalability: High dilution requirements for cyclization steps limit industrial feasibility .
Biological Activities and Mechanisms
Anticancer Activity
Quinazoline derivatives often target dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. Substituted diamines inhibit DHFR with Ki values in the nanomolar range, inducing apoptosis in leukemia cell lines (e.g., IC₅₀ = 0.82 μM in HL-60) . The tert-butoxy group may enhance cellular uptake, though cytotoxicity profiles remain uncharacterized for this specific derivative.
Structure-Activity Relationship (SAR) Trends
Role of the 5-Position Substituent
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tert-Butoxy vs. Alkylthio: Replacement with sulfur-containing groups (e.g., 5-(4-tert-butylphenyl)sulfanyl) reduces protease inhibition by 3-fold, highlighting the importance of oxygen’s electronegativity .
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Steric Effects: Bulkier substituents (e.g., adamantyloxy) diminish activity, suggesting optimal steric tolerance at the 5-position .
Impact of Amine Functionalization
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Methylation: N-Methylation at the 2- or 4-position abolishes DHFR inhibition, underscoring the necessity of free amines for enzyme binding .
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Acylation: Protected amines (e.g., Boc groups) retain activity only if deprotected in vivo, as seen in prodrug strategies .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: High logP values (predicted >3) suggest favorable intestinal absorption but potential P-glycoprotein efflux .
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Metabolism: Tert-butoxy groups resist hepatic oxidation, prolonging half-life compared to methoxy analogs .
Toxicity Risks
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Off-Target Effects: Quinazolines may inhibit hERG channels (IC₅₀ ≈ 10 μM), posing arrhythmia risks .
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Mutagenicity: Ames tests for related compounds show negligible genotoxicity at <100 μM .
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or PEGylation could mitigate solubility limitations and enhance tumor targeting. Preliminary studies with analogous quinazolines show 2-fold increases in bioavailability via nanoformulations .
Overcoming Resistance
Mutation of protease active sites (e.g., HCV NS3 D168V) reduces inhibitor efficacy by 20–50%. Hybrid derivatives combining tert-butoxy groups with allosteric moieties are under investigation .
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